molecular formula C10H13NO3 B1442098 Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate CAS No. 1030014-04-0

Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B1442098
CAS No.: 1030014-04-0
M. Wt: 195.21 g/mol
InChI Key: QZWUXQYTUXMXPT-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate: is a heterocyclic compound with a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby impacting cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity . It can act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme temperatures or in the presence of strong oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered metabolic activity and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in a significant change in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The interaction with cofactors, such as NADPH, is essential for the enzymatic activity involved in its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available raw materials. The process typically includes:

Chemical Reactions Analysis

Mechanism of Action

Properties

IUPAC Name

ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-9(14-8)7-4-5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUXQYTUXMXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate
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Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate
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Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate
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Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate
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Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate
Reactant of Route 6
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Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate

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